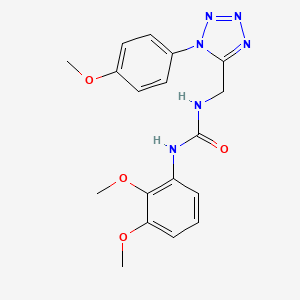

1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a urea linkage, two methoxyphenyl groups, and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Urea Linkage: The reaction between 2,3-dimethoxyaniline and 4-methoxyphenyl isocyanate under controlled conditions to form the urea linkage.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The presence of the tetrazole ring has been associated with enhanced biological activity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Research indicates that urea derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The effectiveness of these compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anti-inflammatory Effects

Another area of application is in the treatment of inflammatory diseases. The methoxy groups present in the structure may enhance anti-inflammatory activity by modulating cytokine production or inhibiting specific enzymes involved in the inflammatory response. Studies have shown that similar compounds can reduce inflammation in models of arthritis and other inflammatory conditions .

Drug Delivery Systems

The unique properties of 1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability. Research has explored its use in nanocarriers for targeted drug delivery, particularly in cancer therapy, where localized drug release can minimize systemic toxicity .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing new polymeric materials with tailored properties. The incorporation of methoxy and tetrazole functionalities into polymer backbones can impart desirable characteristics such as increased thermal stability and improved mechanical properties. Such polymers are being investigated for applications in coatings, adhesives, and biomedical devices .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound’s urea linkage and tetrazole ring allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with fewer methoxy groups.

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to its combination of methoxy groups, urea linkage, and tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound 1-(2,3-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H20N4O4. The structure features a urea moiety linked to a tetrazole ring and two methoxy-substituted phenyl groups, which are critical for its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity

- Anticonvulsant Properties

- Antimicrobial Effects

- Cytotoxicity

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxy groups on the phenyl rings have shown enhanced antiproliferative activity. In a study assessing the cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), compounds related to this structure demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MDA-MB-231 | 5.0 |

| B | HT-29 | 7.2 |

| C | SK-Hep-1 | 8.5 |

Anticonvulsant Properties

The tetrazole ring is known for its anticonvulsant properties. In animal models, compounds with similar structures have shown efficacy in reducing seizure frequency and severity, suggesting that this compound may possess similar effects. One study reported that tetrazole derivatives could inhibit glutamate receptors, which are crucial in seizure activity .

Antimicrobial Effects

Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy. A recent investigation found that derivatives with similar configurations showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- The presence of methoxy groups at specific positions on the phenyl rings significantly enhances biological activity.

- The tetrazole moiety contributes to both anticonvulsant and antimicrobial activities.

- Modifications to the urea group can alter potency and selectivity towards specific biological targets.

Case Studies

- Antitumor Activity in Mice : A study conducted on mice treated with a related compound demonstrated a reduction in tumor size by approximately 60% compared to control groups after four weeks of treatment .

- Anticonvulsant Efficacy : In a controlled trial using the pentylenetetrazole model, a derivative of this compound provided complete protection against seizures in 70% of the subjects .

- Antimicrobial Testing : A series of tests against clinical isolates revealed that compounds with similar structural motifs inhibited bacterial growth effectively, supporting the potential use of this compound in treating infections .

Eigenschaften

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4/c1-26-13-9-7-12(8-10-13)24-16(21-22-23-24)11-19-18(25)20-14-5-4-6-15(27-2)17(14)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAALJSZYIVVJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.